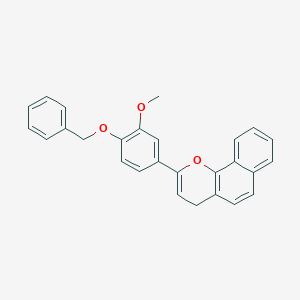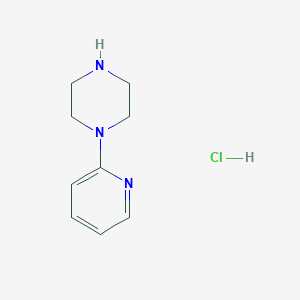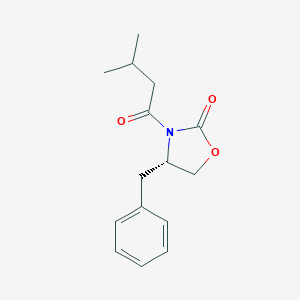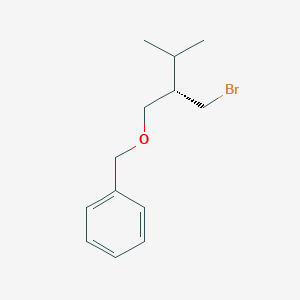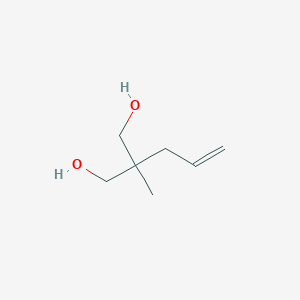
(S)-1-(3-氯苯基)乙醇
描述
(S)-1-(3-Chlorophenyl)ethanol is a chiral intermediate that is significant in the synthesis of various pharmaceutical compounds. While the provided data does not directly discuss (S)-1-(3-Chlorophenyl)ethanol, it does provide insights into closely related compounds such as (S)-1-(2-chlorophenyl)ethanol and (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which are key intermediates in the synthesis of polo-like kinase 1 inhibitors and the drug ticagrelor, respectively .
Synthesis Analysis
The synthesis of related chiral alcohols has been achieved through biocatalytic processes. For instance, (S)-1-(2-chlorophenyl)ethanol was produced using Escherichia coli cells co-expressing genes for Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase, which facilitated the bioreduction of o-chloroacetophenone with in situ coenzyme recycling . Similarly, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol was synthesized using a ketoreductase (KRED) from a KRED library to transform the corresponding ketone into the chiral alcohol with high enantiomeric excess .
Molecular Structure Analysis
The molecular structure of (S)-1-(3-Chlorophenyl)ethanol would consist of a chiral carbon center bearing a hydroxyl group and a 3-chlorophenyl group. The stereochemistry at the chiral center is crucial for its pharmaceutical applications. The related compounds discussed in the papers also have chiral centers with high enantiomeric excess, indicating the importance of stereochemistry in these syntheses .
Chemical Reactions Analysis
The biocatalytic reactions involved in the synthesis of these chiral alcohols are reduction reactions, where a ketone precursor is reduced to an alcohol. Mutations in the ketoreductases, such as ChKRED20, have been shown to enhance the activity and stability of the enzyme, leading to improved yields and enantiopurity of the product . The bioprocess design for the synthesis of (S)-1-(2-chlorophenyl)ethanol also involved optimization of substrate supply and product removal to overcome mass transfer limitations and toxicity issues .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (S)-1-(3-Chlorophenyl)ethanol are not discussed in the provided papers, the related compounds exhibit high optical purity and yields, which are desirable properties for chiral intermediates used in pharmaceutical synthesis. The biocatalytic processes developed for these compounds are highlighted as green and environmentally sound, with high productivity and potential for industrial applications .
科学研究应用
不对称合成和生物转化
药物中间体合成:(S)-1-(3-氯苯基)乙醇是合成各种药物化合物的重要中间体。例如,它参与了β-肾上腺素受体(β-AR)激动剂的合成(Ni, Zhang, & Sun, 2012)。
生物催化:该化合物的合成已通过生物催化实现,使用微生物如安大略白假丝酵母和交替青霉。这些过程以其高产率和对映异构体过量而闻名,这对药物应用至关重要(E. B. Kurbanoğlu,Taskin,Zilbeyaz和Hasenekoglu,2009)。
化疗药物合成:它还用作合成极化激酶1抑制剂的手性中间体,这是一类新型化疗药物(Eixelsberger et al., 2013)。
酶催化和化学过程
酶催化:已开发了酶催化过程,用于合成(S)-1-(3-氯苯基)乙醇,利用各种酶和微生物实现高对映纯度(Hanson et al., 2005)。
化学合成:已探索了合成(S)-1-(3-氯苯基)乙醇的化学方法,重点是优化反应条件以实现高产率和纯度(Yang Lirong, 2007)。
环境和动力学研究
环境问题:研究还关注了类似1-(2-氯苯基)乙醇这类化合物的环境影响和去氯化,这与(S)-1-(3-氯苯基)乙醇相关,以减少毒性(Zhou, Wang, & Sheng, 2010)。
动力学研究:对类似化合物的动力学研究提供了有关它们的反应性和潜在环境影响的见解(Nie et al., 2014)。
安全和危害
“(S)-1-(3-Chlorophenyl)ethanol” is classified as a combustible liquid. It has a flash point of 110°C . The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
属性
IUPAC Name |
(1S)-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQVBHGBPRDKN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Chlorophenyl)ethanol | |
CAS RN |
135145-34-5 | |
| Record name | (1S)-1-(3-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


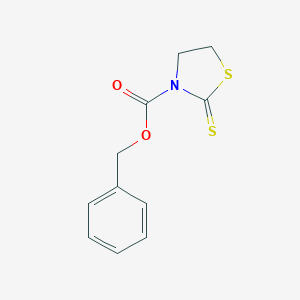
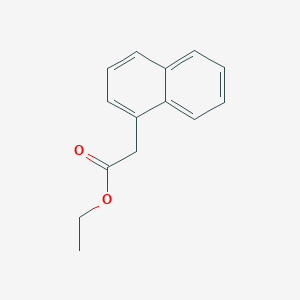
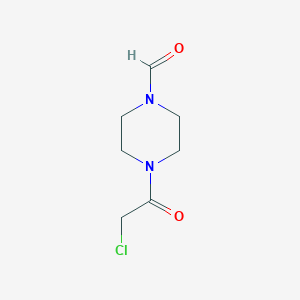
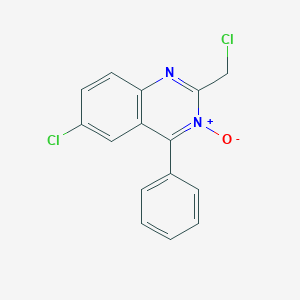
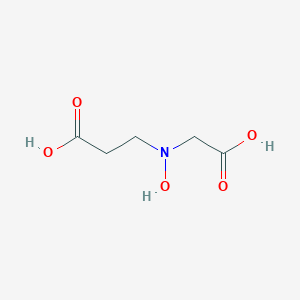
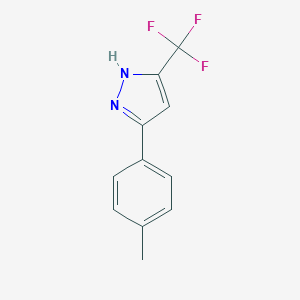
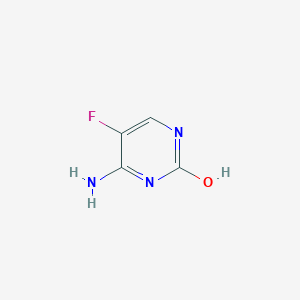
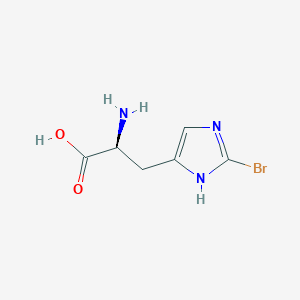
![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)
